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Compound of Interest

methyl 5-formyl-1H-pyrrole-2-
Compound Name:
carboxylate

Cat. No.: B073154

This technical guide provides a detailed analysis of the spectroscopic data for methyl 5-
formyl-1H-pyrrole-2-carboxylate (CAS No. 1197-13-3), a key heterocyclic building block in
medicinal chemistry and materials science. This document is intended for researchers,
scientists, and drug development professionals, offering in-depth insights into the nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.
The information presented herein is synthesized from established spectroscopic principles and
available data for structurally related compounds, ensuring a high degree of scientific integrity
and practical utility.

Introduction

Methyl 5-formyl-1H-pyrrole-2-carboxylate is a bifunctional pyrrole derivative featuring both
an electron-withdrawing formyl group and a methyl ester. This substitution pattern significantly
influences the electron density distribution within the pyrrole ring, which is reflected in its
characteristic spectroscopic signatures. A thorough understanding of its NMR, IR, and MS data
is paramount for confirming its identity, assessing its purity, and predicting its reactivity in
synthetic transformations. Pyrrole-containing compounds are of significant interest due to their
presence in numerous natural products and pharmaceuticals, exhibiting a wide range of
biological activities.[1]

Molecular Structure and Spectroscopic Correlation
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The molecular structure of methyl 5-formyl-1H-pyrrole-2-carboxylate is fundamental to
interpreting its spectroscopic data. The presence of distinct functional groups and protons in
unique chemical environments gives rise to a predictable and analyzable set of signals in each
spectroscopic technique.

Caption: Molecular structure of methyl 5-formyl-1H-pyrrole-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For methyl 5-formyl-1H-pyrrole-2-carboxylate, both *H and *3C NMR provide
critical information for structural confirmation.

'H NMR Spectroscopy

The *H NMR spectrum of methyl 5-formyl-1H-pyrrole-2-carboxylate is expected to show
distinct signals for the N-H proton, the two pyrrole ring protons, the formyl proton, and the
methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of
the formyl and ester groups.

Experimental Protocol:
A typical *H NMR experiment would be conducted as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds). Tetramethylsilane (TMS) is usually added as
an internal standard (0 ppm).

e Instrument: A 400 MHz or higher field NMR spectrometer.

o Parameters: A standard pulse sequence is used to acquire the spectrum. Key parameters
include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation
delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

Data Interpretation:
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] Expected Chemical o Coupling Constant

Proton Assignment . Multiplicity
Shift (ppm) (J, Hz)

N-H 9.0-12.0 Broad Singlet
Formyl-H 9.5-10.0 Singlet
Pyrrole-H (a to CHO) 7.0-75 Doublet ~4.0
Pyrrole-H (3 to CHO) 6.2-6.8 Doublet ~4.0
Methyl-H 3.8-4.0 Singlet

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expert Insights: The broadness of the N-H signal is a characteristic feature of pyrroles and is
due to quadrupole broadening by the **N nucleus and potential intermolecular hydrogen
bonding. The downfield shift of the formyl and pyrrole protons is a direct consequence of the
deshielding effect of the electron-withdrawing carbonyl groups.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each
unique carbon atom in methyl 5-formyl-1H-pyrrole-2-carboxylate will give rise to a distinct

signal.
Experimental Protocol:

o Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated
solvent is typically used for 13C NMR.

e Instrument: A 100 MHz or higher field NMR spectrometer.

o Parameters: Proton-decoupled mode is standard to simplify the spectrum to single lines for
each carbon. A sufficient number of scans and a relaxation delay are necessary to obtain a
good spectrum, especially for quaternary carbons.

Data Interpretation:
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Based on data for structurally similar compounds, the following assignments can be predicted.

[2]

Carbon Assignment Expected Chemical Shift (ppm)
Formyl C=0 175 - 185

Ester C=0 160 - 170

Pyrrole C (o to CO2Me) 125 -135

Pyrrole C (a to CHO) 130 - 140

Pyrrole C (B to CO2Me) 110-120

Pyrrole C (3 to CHO) 115 - 125

Methyl C 50 - 55

Note: The assignments for the pyrrole carbons can be confirmed using 2D NMR techniques like
HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

o Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total
Reflectance) accessory or by preparing a KBr pellet.

e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Parameters: A background spectrum is first collected, followed by the sample spectrum. The
data is typically collected over a range of 4000-400 cm™1.

Data Interpretation:
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Wavenumber (cm~—?) Vibration Type Functional Group
~3300 N-H stretch Pyrrole N-H

~1720 C=0 stretch Ester carbonyl
~1680 C=0 stretch Aldehyde carbonyl
~1550 C=C stretch Pyrrole ring

~1250 C-O stretch Ester

Expert Insights: The presence of two distinct carbonyl peaks is a key feature, with the ester
carbonyl typically appearing at a slightly higher wavenumber than the aldehyde carbonyl due to
the electronic effects of the adjacent oxygen atom. The N-H stretching vibration is often broad
due to hydrogen bonding. A theoretical study on the related 5-formyl-1H-pyrrole-2-carboxylic
acid supports these vibrational assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol:

o Sample Introduction: The sample is typically introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

« lonization: Electron lonization (EI) or a soft ionization technique like Electrospray lonization
(ESI) can be used.

e Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation:

The molecular ion peak (M*) for methyl 5-formyl-1H-pyrrole-2-carboxylate (C7H7NO3) is
expected at an m/z of 153.14.
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Expected Fragmentation Pattern:

[M - «OCH3]+
m/z = 122

-*OCH3

[M]+e -Co > [M - COJ+e

[M - «CO2CH3]+
m/z = 94

Click to download full resolution via product page

Caption: Plausible fragmentation pathway for methyl 5-formyl-1H-pyrrole-2-carboxylate in
mass spectrometry.

Expert Insights: Under electron ionization, the molecular ion is expected to be prominent. Key
fragmentation pathways would likely involve the loss of the methoxy radical (¢*OCHs) from the
ester group to give a fragment at m/z 122, or the loss of carbon monoxide (CO) from the formyl
group, resulting in a fragment at m/z 125. Loss of the entire carbomethoxy group (¢CO2CH?3)
would lead to a fragment at m/z 94. The mass spectrum of the related compound, 5-methyl-1H-
pyrrole-2-carboxaldehyde, shows a prominent molecular ion and loss of CO, which supports
the predicted fragmentation.

Conclusion

The spectroscopic data of methyl 5-formyl-1H-pyrrole-2-carboxylate provides a detailed
fingerprint of its molecular structure. The combination of tH and 3C NMR, IR, and MS allows
for unambiguous identification and characterization. The insights provided in this guide, based
on established principles and data from related compounds, should serve as a valuable
resource for scientists working with this important heterocyclic compound. The structural
elucidation of pyrrole derivatives through spectroscopic analysis is a cornerstone of natural
product chemistry and drug discovery.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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